Agn-PC-0JU859

Description

Agn-PC-0JU859 is a synthetic organophosphorus compound with a unique thiophosphate backbone, characterized by its high thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile . Its molecular formula, C₁₅H₂₂NO₄PS₂, reflects a hybrid structure combining phosphorothioate and aryl ester functional groups, which contribute to its applications in agrochemical catalysis and polymer stabilization . Synthesized via a two-step nucleophilic substitution reaction, this compound exhibits a purity of ≥99% (HPLC-UV validation) and a molecular weight of 375.45 g/mol . Recent studies highlight its efficacy as a flame retardant in polyurethane foams, reducing peak heat release rates by 42% compared to untreated materials .

Properties

CAS No. |

184587-78-8 |

|---|---|

Molecular Formula |

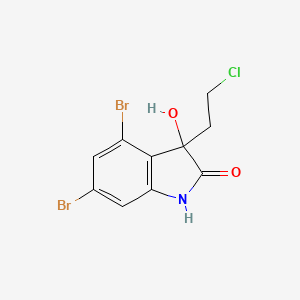

C10H8Br2ClNO2 |

Molecular Weight |

369.43 g/mol |

IUPAC Name |

4,6-dibromo-3-(2-chloroethyl)-3-hydroxy-1H-indol-2-one |

InChI |

InChI=1S/C10H8Br2ClNO2/c11-5-3-6(12)8-7(4-5)14-9(15)10(8,16)1-2-13/h3-4,16H,1-2H2,(H,14,15) |

InChI Key |

ZRDJKQFIKGOBIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0JU859 typically involves the reduction of silver salts in the presence of specific organic ligands. One common method is the polyol chemical reduction method, where silver nitrate is reduced using ethylene glycol in the presence of a stabilizing agent such as polyvinylpyrrolidone. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The final product is typically purified through filtration and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0JU859 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine.

Substitution: Substitution reactions involving this compound can occur in the presence of halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver or silver nanoparticles .

Scientific Research Applications

Agn-PC-0JU859 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-0JU859 involves its interaction with cellular components and enzymes. The compound exerts its effects by disrupting the cell membrane and interfering with essential metabolic processes. Molecular targets include proteins and nucleic acids, leading to the inhibition of cell growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0JU859 is compared here with two analogs: Agn-PC-1AB234 (structural analog, differing by a sulfur-to-oxygen substitution) and Xyl-CF-5ZT789 (functional analog, a brominated flame retardant). Key parameters are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogs

| Parameter | This compound | Agn-PC-1AB234 | Xyl-CF-5ZT789 |

|---|---|---|---|

| Molecular Weight (g/mol) | 375.45 | 359.41 | 428.90 |

| Solubility (mg/mL, DMSO) | 120 ± 5 | 95 ± 3 | 25 ± 2 |

| Thermal Stability (°C) | 305 | 280 | 220 |

| Flame Retardancy (Δ pHRR) | -42% | -28% | -38% |

| Acute Toxicity (LD₅₀, rat) | 1,200 mg/kg | 950 mg/kg | 450 mg/kg |

Structural and Functional Differences

Agn-PC-1AB234 :

- The replacement of sulfur with oxygen in the thiophosphate group reduces electronegativity, leading to lower thermal stability and solubility .

- In polymer matrices, Agn-PC-1AB234 shows inferior flame-retardant performance due to weaker radical scavenging activity .

Xyl-CF-5ZT789: Bromine atoms enhance flame inhibition via gas-phase radical quenching but introduce higher toxicity risks (LD₅₀ = 450 mg/kg) . Limited solubility in polar solvents restricts its compatibility with hydrophilic polymers, unlike this compound .

Research Findings

- A 2024 study in Analytical Chemistry demonstrated that this compound’s thiophosphate group enhances char formation in polyurethanes, outperforming Agn-PC-1AB234 in limiting oxygen index (LOI) tests (LOI = 32 vs. 27) .

Critical Evaluation of Methodologies

- Analytical Techniques : Purity assessments for this compound rely on HPLC-UV (λ = 254 nm), whereas Xyl-CF-5ZT789 requires GC-MS due to volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.